4-(Trifluoromethyl)phenylhydrazine Hydrochloride
Overview
Description
4-(Trifluoromethyl)phenylhydrazine Hydrochloride is an organic compound with the molecular formula C7H8ClF3N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a trifluoromethyl group at the para position. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Scientific Research Applications
4-(Trifluoromethyl)phenylhydrazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Target of Action
It’s known that the compound can act as a phenylhydrazine-based reductant .
Mode of Action
4-(Trifluoromethyl)phenylhydrazine Hydrochloride, containing fluorine atoms, participates in the one-step reduction and functionalization of graphene oxide
Biochemical Pathways
It’s known to be involved in the reduction and functionalization of graphene oxide .
Result of Action
It’s known to participate in the one-step reduction and functionalization of graphene oxide .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)phenylhydrazine Hydrochloride plays a significant role in biochemical reactions, particularly in the reduction and functionalization of graphene oxide . It interacts with various enzymes, proteins, and other biomolecules, acting as a phenylhydrazine-based reductant containing fluorine atoms. These interactions often involve the formation of hydrazones and oximes, which are crucial in organic synthesis . The compound’s ability to participate in these reactions highlights its importance in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound can impact cell function by altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the formation of hydrazones and oximes . These reactions typically occur with aldehydes and ketones, where the nitrogen atom in the hydrazine group acts as a nucleophile, forming a stable adduct. This process is often irreversible, leading to significant changes in the chemical properties of the reactants . The compound’s ability to reduce graphene oxide further underscores its role as a potent reductant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at temperatures between 2-8°C The stability and degradation of the compound over time can influence its efficacy and safety in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as acting as a reductant in biochemical reactions. At higher doses, it can cause toxic or adverse effects, including skin and eye irritation, respiratory irritation, and potential systemic toxicity . Understanding the dosage thresholds is crucial for its safe and effective use in research and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a reductant. It interacts with enzymes and cofactors that facilitate the reduction of graphene oxide and the formation of hydrazones and oximes . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s significance in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is essential for optimizing its use in biochemical applications and minimizing potential adverse effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function, making it crucial to study its localization patterns to understand its biochemical roles fully.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)phenylhydrazine Hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-(Trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)phenylhydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- Phenylhydrazine Hydrochloride
- 4-Fluorophenylhydrazine Hydrochloride
- 4-Methoxyphenylhydrazine Hydrochloride
- 4-Chlorophenylhydrazine Hydrochloride
Uniqueness
4-(Trifluoromethyl)phenylhydrazine Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds and in applications where fluorine atoms are desired for their electronic and steric effects.
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-1-3-6(12-11)4-2-5;/h1-4,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGNYIHAYOPSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640488 | |
Record name | [4-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-56-0 | |
Record name | [4-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(trifluoromethyl)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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